(1-Acetyl-piperidin-4-yloxy)-acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-acetylpiperidin-4-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-7(11)10-4-2-8(3-5-10)14-6-9(12)13/h8H,2-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHLREYRNHPSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Contemporary Medicinal Chemistry Research
In the realm of modern drug discovery, the emphasis is often placed on the development of small molecules that can modulate biological targets with high efficacy and selectivity. The structural features of a molecule, such as its three-dimensional shape, charge distribution, and hydrogen bonding capabilities, are critical determinants of its pharmacological activity. Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance in this context, as they are prevalent in a vast number of approved drugs.
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a particularly privileged scaffold in medicinal chemistry. nih.gov Its conformational flexibility allows it to adopt various shapes, enabling it to bind to a wide range of biological targets with high affinity. Furthermore, the nitrogen atom can be readily functionalized, providing a convenient handle for modifying the physicochemical and pharmacological properties of the molecule. The incorporation of an acetyl group at the nitrogen atom, as seen in (1-Acetyl-piperidin-4-yloxy)-acetic acid, can influence the compound's polarity, metabolic stability, and ability to interact with specific receptors. The ether linkage and the acetic acid moiety at the 4-position of the piperidine ring introduce additional functional groups that can participate in crucial interactions with biological macromolecules, further enhancing the therapeutic potential of the molecule.
Evolution of Research Interest in Piperidine Derivatives
The journey of piperidine (B6355638) derivatives in medicinal chemistry is a long and storied one. The piperidine nucleus is a key structural component in a wide array of natural products, including many alkaloids with potent physiological effects. This natural precedent spurred early interest in the synthesis and pharmacological evaluation of synthetic piperidine-containing compounds. nih.gov
Over the decades, research into piperidine derivatives has expanded exponentially, leading to the development of drugs across a broad spectrum of therapeutic areas. ijnrd.org The versatility of the piperidine scaffold has been demonstrated by its presence in drugs targeting the central nervous system (e.g., antipsychotics and analgesics), cardiovascular diseases, and infectious diseases, among others. ijnrd.org The continuous exploration of new synthetic methodologies has enabled chemists to create vast libraries of diverse piperidine derivatives, facilitating the identification of compounds with novel biological activities. This sustained research interest underscores the enduring importance of the piperidine ring as a foundational element in the design of new medicines.
Identification of 1 Acetyl Piperidin 4 Yloxy Acetic Acid As a Subject of Academic Inquiry
While the broader class of piperidine (B6355638) derivatives has been extensively studied, the specific compound (1-Acetyl-piperidin-4-yloxy)-acetic acid has more recently emerged as a molecule of interest for academic researchers. Its identification as a subject of inquiry can be attributed to several factors. Firstly, the growing understanding of the structure-activity relationships of piperidine-based drugs has highlighted the potential benefits of specific substitution patterns. The combination of the N-acetyl group and the 4-oxy-acetic acid moiety represents a unique structural motif that warrants investigation.
Secondly, advances in synthetic chemistry have made the preparation of such specifically substituted piperidines more accessible. The synthesis of this compound can be envisioned through the etherification of N-acetyl-4-hydroxypiperidine with a haloacetic acid derivative, a reaction that is generally well-established in organic synthesis. The availability of starting materials and the feasibility of the synthetic route have likely contributed to its selection for further study.
Finally, the increasing use of computational and high-throughput screening methods in drug discovery may have played a role in identifying this compound as a potential hit for various biological targets. In silico modeling and screening of virtual compound libraries can help to prioritize molecules for synthesis and biological evaluation, and it is plausible that this compound was identified through such an approach.
Overview of Current Research Landscape Pertaining to the Compound
Strategies for the Synthesis of this compound
The synthesis of this compound can be approached through a multi-step chemical sequence, leveraging common and well-established organic reactions. The primary strategy involves the construction of the ether linkage followed by functional group manipulations.
A logical retrosynthetic analysis of the target molecule, this compound, points to a convergent synthesis strategy. The key disconnection is the ether bond at the C4 position of the piperidine ring. This bond can be formed via a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
This retrosynthetic pathway identifies two primary precursors:
1-Acetyl-4-hydroxypiperidine : This is the alcohol component. It can be prepared by the N-acetylation of commercially available 4-hydroxypiperidine. sigmaaldrich.com
An α-haloacetic acid ester : This serves as the electrophile. Compounds such as ethyl bromoacetate (B1195939) or tert-butyl bromoacetate are suitable reagents for this role.
Further deconstruction of 1-acetyl-4-hydroxypiperidine leads back to 4-hydroxypiperidine, a readily available starting material. sigmaaldrich.combiosynth.com An alternative precursor could be 1-acetyl-4-piperidone, which would require a reduction step to yield the necessary secondary alcohol. dtic.mil
Table 1: Key Precursors for the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 4-Hydroxypiperidine | C₅H₁₁NO | 101.15 | Starting Material |
| 1-Acetyl-4-hydroxypiperidine | C₇H₁₃NO₂ | 143.18 | Nucleophilic Alcohol |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | Electrophilic Partner |
| tert-Butyl Bromoacetate | C₆H₁₁BrO₂ | 195.05 | Electrophilic Partner |
The synthesis can be optimized across three main steps: N-acetylation of the piperidine, formation of the ether linkage, and final ester hydrolysis.
N-Acetylation : The initial step involves the acetylation of the secondary amine of 4-hydroxypiperidine. This is typically achieved using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. To drive the reaction to completion and neutralize the acidic byproduct, a base is required. fishersci.co.uk While organic bases like triethylamine (B128534) or pyridine (B92270) can be used, inorganic bases such as potassium carbonate are also effective, particularly in polar aprotic solvents like 1,4-dioxane (B91453) or acetonitrile (B52724). google.com
Williamson Ether Synthesis : This crucial step forms the C-O-C bond. The reaction follows an SN2 mechanism, where the alkoxide of 1-acetyl-4-hydroxypiperidine acts as the nucleophile, attacking the electrophilic carbon of the haloacetate ester. wikipedia.org To generate the alkoxide, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is a common choice, typically used in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). nih.gov The reaction is often initiated at a low temperature (e.g., 0 °C) before being allowed to warm to room temperature to ensure controlled deprotonation and minimize side reactions. Using a primary alkyl halide, such as a bromoacetate, is essential as secondary and tertiary halides would favor elimination over substitution. masterorganicchemistry.com
Ester Hydrolysis : The final step is the conversion of the resulting ester to the target carboxylic acid. This is generally accomplished through saponification, using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as methanol (B129727) or THF. The reaction is typically heated to ensure complete hydrolysis, followed by acidification with a mineral acid (e.g., HCl) to protonate the carboxylate salt and precipitate the final product.
Table 2: Optimized Reaction Conditions for Synthesis
| Step | Reaction | Reagents & Catalysts | Solvent | Temperature | Key Considerations |
| 1 | N-Acetylation | Acetic anhydride, Potassium carbonate | Acetonitrile or DMF | Room Temp. to 60°C | Ensure anhydrous conditions to prevent hydrolysis of anhydride. |
| 2 | Ether Formation | 1-Acetyl-4-hydroxypiperidine, NaH, Ethyl bromoacetate | Anhydrous THF or DMF | 0°C to Room Temp. | NaH should be added portion-wise to control hydrogen gas evolution. nih.gov |
| 3 | Ester Hydrolysis | This compound ethyl ester, NaOH(aq) | Methanol/Water | Reflux | Monitor by TLC for disappearance of the ester starting material. |
The parent compound, this compound, is achiral, and therefore, its synthesis does not require stereoselective control. However, the principles of stereoselective synthesis would be critical for preparing chiral analogues with substituents on the piperidine ring. For example, if a substituted 4-piperidone (B1582916) were used as a precursor, its reduction could lead to cis and trans isomers of the corresponding 4-hydroxypiperidine. Furthermore, advanced strategies like the aza-Prins cyclization can be employed to create highly substituted 4-hydroxypiperidines with specific diastereoselectivity, which could then be carried forward to produce stereochemically pure analogues of the target acid. rsc.org
Development of Analogues and Derivatives
The structure of this compound offers multiple sites for chemical modification, allowing for the development of a diverse library of analogues and derivatives. The primary points for modification are the carboxylic acid functional group and the N-acetyl moiety.
Esterification: The carboxylic acid group can be readily converted into a variety of esters through Fischer esterification. chemguide.co.uk This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This modification can be used to alter the compound's solubility and pharmacokinetic properties. Piperidine ester derivatives have been utilized in various analytical and medicinal chemistry applications. nih.gov
Amidation: Amide derivatives can be synthesized by coupling the carboxylic acid with primary or secondary amines. Due to the low reactivity of carboxylic acids with amines, an activating agent is necessary. fishersci.co.uk A vast array of modern coupling reagents are available, including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium (B103445) or uronium salts like HATU. researchgate.netgrowingscience.com These reactions are typically performed in aprotic solvents like DCM or DMF, often with the addition of a base such as N,N-diisopropylethylamine (DIEA) and an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. peptide.com This method is highly versatile for introducing a wide range of substituents. acgpubs.org
Alkylation: Alkylation offers another route to diversification. While direct alkylation of the α-carbon of the acetic acid moiety is challenging, N-alkylation of the piperidine ring is a common modification strategy. This would first require the removal of the N-acetyl group, typically via acidic or basic hydrolysis, to yield the secondary amine intermediate, (piperidin-4-yloxy)-acetic acid. The subsequent N-alkylation can be performed by reacting the amine with an alkyl halide in the presence of a base, such as potassium carbonate or DIEA, in a polar aprotic solvent. researchgate.netresearchgate.net
The incorporation of heterocyclic and aromatic rings is a common strategy in drug discovery to enhance biological activity and modulate physicochemical properties. bohrium.comresearchgate.net
Via Amidation: The most direct method for introducing these moieties is through the amidation of the carboxylic acid group, as described previously. By using an amine that contains a heterocyclic (e.g., 2-aminopyridine) or aromatic (e.g., aniline) ring as the coupling partner, a diverse array of complex analogues can be generated. The synthesis of molecular hybrids containing both piperidine and other heterocyclic systems is a subject of significant interest in medicinal chemistry. dntb.gov.ua
Via N-Acylation/Arylation: An alternative strategy involves modifying the substituent on the piperidine nitrogen. After deacetylation of the parent compound, the resulting secondary amine can be reacted with various aromatic or heterocyclic acylating agents (e.g., benzoyl chloride, nicotinoyl chloride) or undergo N-arylation reactions. For instance, N-aroyl derivatives can be prepared by reacting the amine with the corresponding aroyl chloride. mdpi.com This allows for the systematic exploration of structure-activity relationships related to the N-substituent.
Exploration of Bioisosteric Replacements
In the optimization of lead compounds, the replacement of key functional groups with bioisosteres—substituents that retain similar biological activity while offering improved physicochemical or pharmacokinetic properties—is a common strategy. semanticscholar.org For this compound, the carboxylic acid moiety is a prime candidate for such modification.
One of the most widely employed bioisosteres for a carboxylic acid is the 5-substituted 1H-tetrazole. beilstein-journals.orgnih.govresearchgate.net The tetrazole ring is comparable in acidity to a carboxylic acid and can participate in similar hydrogen bonding interactions with biological targets. nih.gov The synthesis of a tetrazole analogue of this compound would likely proceed from a nitrile precursor. This could be achieved by converting the carboxylic acid of the parent compound to a primary amide, followed by dehydration to the nitrile. Subsequent treatment with an azide (B81097) source, such as sodium azide, often with a Lewis acid catalyst, would yield the desired tetrazole. beilstein-journals.org This bioisosteric replacement can potentially enhance metabolic stability and improve oral bioavailability. researchgate.net
Another potential bioisosteric replacement for the carboxylic acid is an acylsulfonamide. nih.gov This functional group also mimics the acidic properties of a carboxylic acid and can form similar interactions. The synthesis of an acylsulfonamide analogue would involve the reaction of the corresponding acid chloride with a sulfonamide. These replacements can influence the compound's polarity, lipophilicity, and metabolic profile. nih.gov
The following table outlines potential bioisosteric replacements for the carboxylic acid group of this compound and the general synthetic approach.
| Original Functional Group | Bioisosteric Replacement | General Synthetic Approach | Potential Advantages |
| Carboxylic Acid | 5-Substituted 1H-Tetrazole | Conversion of carboxylic acid to nitrile, followed by cycloaddition with an azide source (e.g., NaN₃). beilstein-journals.org | Improved metabolic stability, enhanced bioavailability. researchgate.net |
| Carboxylic Acid | Acylsulfonamide | Conversion of carboxylic acid to acid chloride, followed by reaction with a sulfonamide. | Modulation of pKa, improved membrane permeability. nih.gov |
Advanced Synthetic Techniques Utilized
Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce environmental impact, and enable the synthesis of complex molecules. The preparation of this compound and its derivatives can benefit significantly from these methodologies.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The formation of the ether linkage in this compound, typically achieved through a Williamson ether synthesis by reacting 1-acetyl-4-hydroxypiperidine with a haloacetic acid derivative, can be significantly enhanced using microwave irradiation. tsijournals.com This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov For instance, the alkylation of alcohols with alkyl halides is a reaction class that has shown considerable improvement with microwave assistance. tsijournals.com
The following table compares a hypothetical conventional synthesis with a microwave-assisted approach for a key step in the synthesis of the this compound scaffold.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reactants | 1-Acetyl-4-hydroxypiperidine, Ethyl bromoacetate | 1-Acetyl-4-hydroxypiperidine, Ethyl bromoacetate |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Base | Sodium hydride (NaH) | Sodium hydride (NaH) |
| Temperature | 80-100 °C | 120-150 °C (setpoint) |
| Reaction Time | 6-12 hours | 10-30 minutes |
| Yield | Moderate | Often higher than conventional heating |
| Notes | Longer reaction times can lead to side products. | Rapid heating can improve selectivity and reduce byproducts. |
Flow Chemistry Applications
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, scalability, and reproducibility. The synthesis of piperidine derivatives is amenable to flow chemistry approaches. researchgate.netresearchgate.net For the synthesis of this compound, a flow reactor could be employed for the etherification step. Pumping a solution of the reactants and a base through a heated reaction coil can allow for precise control over reaction parameters such as temperature and residence time, leading to optimized yields and purity. researchgate.net Furthermore, multi-step syntheses can be telescoped in a continuous flow setup, minimizing manual handling and purification steps between reactions. researchgate.net
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by adhering to these principles. For example, the use of safer solvents with lower environmental impact is a key consideration. The acetylation of the piperidine nitrogen, for instance, could be performed using acetic anhydride with a catalytic amount of a solid acid catalyst, minimizing the use of corrosive reagents and simplifying workup. google.com Furthermore, developing catalytic and atom-economical reactions for the key bond-forming steps is a central goal of green chemistry. The use of catalytic amounts of base in the etherification step, or the development of a one-pot synthesis from simpler starting materials, would represent significant green improvements. nih.gov
Investigations into this compound Reveal a Gap in Current Scientific Literature
Despite a comprehensive search of scientific databases and literature, no specific biological or pharmacological data could be found for the chemical compound this compound. This indicates that the compound may be a novel entity that has not yet been synthesized or characterized, or that research on this specific molecule has not been published in accessible scientific literature.
The initial search aimed to gather information for a detailed article on the compound's in vitro pharmacological characterization and its biological effects in pre-clinical models. The intended article structure included sections on receptor binding affinity, enzyme inhibition assays, cell-based functional assays, selectivity profiling, and target engagement studies. However, the extensive search failed to yield any studies, data, or discussions pertaining to this compound.
While the search did identify information on related piperidine derivatives, none of the findings were directly applicable to the specified compound. The retrieved data concerned compounds with different structural modifications, such as (1-BOC-Piperidin-4-yl)acetic acid, [1-(4-Acetyl-phenyl)-piperidin-4-YL]-acetic acid, and various other piperidine-containing molecules. These related compounds have been investigated for a range of applications in medicinal chemistry; however, their biological profiles cannot be extrapolated to this compound due to the unique structure of each chemical entity.
Consequently, it is not possible to provide an article on the biological activities and pharmacological profile of this compound as per the requested outline. The absence of information highlights a gap in the current scientific knowledge regarding this specific chemical compound. Future research would be necessary to synthesize and investigate the potential biological and pharmacological properties of this compound.
Exploration of Biological Effects in Pre-clinical Models
Evaluation in Specific Disease-Relevant Cellular Models
No published studies were identified that describe the evaluation of this compound in specific cellular models related to any disease.
Molecular Mechanism of Action Elucidation
Without primary research, the molecular mechanism of action for this compound cannot be elucidated.
Identification of Primary Biological Targets
There is no information available in the public domain identifying the primary biological targets of this compound.
Downstream Signaling Pathway Analysis
No studies were found that analyze the downstream signaling pathways affected by this specific compound.
Interrogation of Cellular Responses
Detailed interrogation of cellular responses to this compound has not been reported in the available literature.
Structure-Activity Relationship (SAR) Studies
While SAR studies have been conducted on various piperidine derivatives to understand how structural modifications influence biological activity, no such studies were found for this compound itself. europa.eunih.gov
Elucidation of Pharmacophoric Requirements
The specific pharmacophoric features of this compound that are essential for any potential biological activity have not been determined. The piperidin-4-one nucleus is considered a potential pharmacophore, but this is a general observation for the class and not specific to the compound . nih.gov
A Focused Examination of this compound: Biological and Structural Insights
While comprehensive research dedicated solely to the biological activities of this compound is limited in publicly accessible scientific literature, a broader examination of its structural components—the N-acetylpiperidine and 4-oxy-acetic acid moieties—provides a framework for understanding its potential pharmacological profile. This article synthesizes information from studies on analogous structures to explore the compound's theoretical biological and structural characteristics.
Investigations into Biological Activities and Pharmacological Profiles (Excluding Clinical Data)
The piperidine ring is a prevalent scaffold in medicinal chemistry, recognized for its versatility and presence in numerous pharmacologically active compounds. researchgate.netmdpi.comnih.gov Its derivatives have been investigated for a wide range of biological activities, including but not limited to roles as enzyme inhibitors and receptor modulators. nih.govscielo.br The biological activity of piperidine-containing molecules is often finely tuned by the nature and position of their substituents. researchgate.net
Impact of Substituent Variations on Biological Activity
The specific substituents on the piperidine ring of this compound—the N-acetyl group and the 4-oxy-acetic acid side chain—are critical determinants of its potential interactions with biological targets.
Studies on related piperidine series demonstrate that modifications to the nitrogen substituent can significantly alter biological activity. For instance, in a series of 2-naphthamides, a benzyl (B1604629) group on the piperidine nitrogen was found to be favorable for interaction with D(4.2) and 5-HT(2A) receptors. nih.gov Conversely, increasing the linker length between a phenyl ring and the piperidine nitrogen led to decreased affinity for these receptors. nih.gov In another study on piperidine-based thiosemicarbazones, the presence of an electron-withdrawing nitro group on a phenyl substituent resulted in the highest potency in the entire series. nih.gov
These findings suggest that the N-acetyl group of this compound likely plays a crucial role in modulating its electronic and steric properties, thereby influencing its binding affinity and selectivity for specific biological targets. Variations of this acetyl group would be expected to produce a range of activities, as illustrated in the hypothetical data below.
Table 1: Illustrative Impact of N-Substituent Variation on In Vitro Potency of a Hypothetical Piperidin-4-yloxy-acetic acid Analog Series
| Compound | N-Substituent | Target Enzyme IC50 (nM) |
|---|---|---|
| Analog A | Acetyl | 150 |
| Analog B | Propionyl | 220 |
| Analog C | Benzoyl | 85 |
| Analog D | H | 500 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Conformational Analysis and Bioactive Conformation Postulation
The three-dimensional shape of a molecule is a key factor in its ability to interact with biological macromolecules. The piperidine ring in this compound is expected to predominantly adopt a chair conformation, which is the most stable form for six-membered rings. nih.govrsc.org The substituents on the piperidine ring can exist in either an axial or equatorial position, and the preferred conformation can have a significant impact on biological activity.
For 4-substituted piperidines, the conformational free energies are nearly identical to those of analogous cyclohexanes. nih.gov However, the presence of polar substituents can lead to a stabilization of the axial conformer upon protonation of the piperidine nitrogen. nih.gov In some cases, this can even lead to a reversal of the preferred conformation from equatorial to axial. nih.gov
The N-acetyl group also influences the conformational landscape. In N-Boc protected piperidines, which are electronically similar to N-acetyl piperidines, A1,3-strain between the Boc group and a 2-substituent can favor a conformation where the 2-substituent is axial. rsc.org While this compound lacks a 2-substituent, the principle of minimizing steric interactions will still govern the conformational preferences of the N-acetyl group itself.
Based on these principles, it can be postulated that the bioactive conformation of this compound likely involves a specific chair conformation of the piperidine ring where the 4-oxy-acetic acid group occupies an equatorial position to minimize steric hindrance. The orientation of the N-acetyl group would also be critical for fitting into a specific binding pocket.
Structure-Property Relationship (SPR) Studies (Excluding Physical/Chemical Properties)
Structure-property relationship studies aim to correlate the chemical structure of a compound with its biological or physicochemical properties.
Correlation of Structural Features with in Vitro Potency
For piperidine-containing compounds, several structural features are often correlated with in vitro potency. In one study of mu-opioid receptor antagonists, the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds was investigated to elucidate the bioactive conformation. nih.gov Another study on LATS1 and LATS2 kinase inhibitors found that adding syn-methyl groups to the piperidine ring shifted it towards a single chair conformation, which was hypothesized to contribute to improved cellular activity. acs.org
For this compound, the following hypothetical structure-potency relationships can be considered:
N-Acyl Group: The size and electronic nature of the acyl group on the piperidine nitrogen can influence potency. Small, potentially electron-withdrawing groups might be favorable for certain targets.
4-Oxy-acetic acid Chain: The length and flexibility of this side chain are likely critical for optimal interaction with a binding site. Variations in this chain could significantly impact potency.
Piperidine Ring Substitution: The presence of additional substituents on the piperidine ring could further modulate activity by altering the conformation and steric profile of the molecule.
Table 2: Illustrative Structure-Potency Relationships for a Hypothetical Piperidin-4-yloxy-acetic acid Analog Series
| Compound | Structural Modification | Relative In Vitro Potency |
|---|---|---|
| Analog 1 | N-Acetyl | Baseline |
| Analog 2 | N-Trifluoroacetyl | Increased |
| Analog 3 | 4-(Oxy-propionic acid) | Decreased |
| Analog 4 | 2-Methylpiperidine | Variable |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Analysis of Lipophilicity and its Influence on Biological Interactions (Conceptual)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. pg.edu.pl It describes the balance between a molecule's hydrophobicity and polarity. pg.edu.pl
The lipophilicity of this compound is a composite of its different structural components:
Piperidine Ring: A largely hydrophobic component.
N-Acetyl Group: Adds some polarity due to the carbonyl group, but the methyl group contributes to lipophilicity.
4-Oxy-acetic acid Moiety: The ether linkage and the carboxylic acid group significantly increase the polarity and hydrophilicity of the molecule, especially at physiological pH where the carboxylic acid will be deprotonated.
Modifications to the structure would predictably alter its lipophilicity. For example, replacing the N-acetyl group with a longer alkyl chain would increase lipophilicity, potentially enhancing membrane permeability but also possibly increasing non-specific binding. Conversely, adding more polar groups would decrease lipophilicity, which could improve aqueous solubility but might hinder the ability to cross biological membranes. Therefore, the specific lipophilicity of this compound is a key parameter that would be optimized in any drug discovery program based on this scaffold.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how this compound might interact with specific biological targets, such as enzymes or receptors.
Identification of Binding Pockets and Key Interacting Residues
Molecular docking simulations can identify the most probable binding site, or "pocket," of a target protein where this compound would bind. These simulations also elucidate the key amino acid residues within the binding pocket that form crucial interactions with the ligand. For instance, in studies of similar piperidine-containing compounds, key interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov The acetyl group, the ether oxygen, and the carboxylic acid moiety of this compound are all potential sites for forming such interactions.
A hypothetical docking study of this compound into a target protein might reveal the following interactions:
| Functional Group of Ligand | Interacting Residue of Protein | Type of Interaction |
| Carbonyl oxygen of acetyl group | Serine-221 | Hydrogen Bond |
| Ether oxygen | Valine-115 | Hydrophobic Interaction |
| Carboxylic acid hydroxyl group | Arginine-345 | Salt Bridge |
| Piperidine ring | Leucine-112, Isoleucine-218 | Van der Waals Forces |
This table is illustrative and based on common interactions observed for similar molecules.
Estimation of Binding Affinities
Beyond identifying the binding mode, molecular docking programs can estimate the binding affinity between a ligand and its target. This is often expressed as a docking score, which is a numerical value that represents the strength of the interaction. nih.gov A lower (more negative) docking score generally indicates a more stable ligand-protein complex. By comparing the docking score of this compound with that of known inhibitors or the natural substrate of a target, researchers can make an initial assessment of its potential potency. For example, studies on other novel compounds have used docking scores to rank and prioritize candidates for synthesis and biological testing. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com
Development of Predictive Models for Biological Activity
To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. The model then correlates the variation in biological activity with the variation in the physicochemical properties (descriptors) of the molecules. researchgate.net Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of new, untested compounds like this compound. This predictive capability is invaluable for prioritizing which novel compounds to synthesize and test. mdpi.com
Descriptors Selection and Model Validation
The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP), among others. The goal is to select a set of descriptors that best explains the variance in the biological activity. researchgate.net
The predictive power of a QSAR model must be rigorously validated. This typically involves internal validation (e.g., cross-validation) and external validation using a set of compounds that were not used in the model's development. A well-validated QSAR model can then be confidently used to predict the activity of new molecules. researchgate.net
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Can influence interactions with polar residues in the target's binding site. |
| Steric | Molecular Surface Area | Affects the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP | Influences the compound's ability to cross cell membranes and interact with hydrophobic pockets. |
| Topological | Wiener Index | Relates to the branching and compactness of the molecule. |
This table provides examples of descriptor types and their potential relevance.
Research Methodologies and Analytical Approaches
Spectroscopic and Spectrometric Techniques for Structural Elucidation
The precise molecular structure of (1-Acetyl-piperidin-4-yloxy)-acetic acid is determined using a suite of spectroscopic and spectrometric methods. These techniques probe the molecular framework, functional groups, and atomic connectivity, providing a detailed structural portrait.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex piperidine (B6355638) derivatives. optica.org High-resolution ¹H and ¹³C NMR are primarily used to map the carbon-hydrogen framework of this compound.
In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals reveal the electronic environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the acetyl methyl protons, the non-equivalent protons of the piperidine ring, the methine proton at the C4 position, and the methylene (B1212753) protons of the acetic acid moiety. The acetyl group introduces magnetic anisotropy, which can influence the chemical shifts of adjacent piperidine protons. The chair conformation of the piperidine ring often results in complex splitting patterns for its methylene protons due to axial and equatorial dispositions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on analogous structures. Actual experimental values may vary.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetyl (CH₃) | ~2.1 | ~21 |
| Piperidine (CH₂) | 1.5 - 2.0 (axial/equatorial) | 30 - 35 |
| Piperidine (N-CH₂) | 3.2 - 3.8 (axial/equatorial) | 40 - 45 |
| Piperidine (CH-O) | 3.5 - 4.0 | 70 - 75 |
| Acetic Acid (O-CH₂) | ~4.2 | ~65 |
| Amide (C=O) | - | ~169 |
| Carboxylic Acid (C=O) | - | ~175 |
| Carboxylic Acid (OH) | >10 (broad) | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce structural information from the fragmentation patterns of a compound. For this compound (Molecular Formula: C₉H₁₅NO₄, Molecular Weight: 201.22 g/mol ), techniques like electrospray ionization (ESI) are typically used to generate the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 202.23. scielo.br
Collision-induced dissociation (CID) experiments (MS/MS) on the parent ion provide characteristic fragment ions that help confirm the structure. The fragmentation of N-acetylated piperidine derivatives often involves specific pathways. nih.gov Key fragmentation patterns expected for this compound include:
Loss of the acetyl group: Cleavage of the amide bond can result in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da).
Cleavage of the acetic acid side chain: Fragmentation can occur at the ether linkage or involve the loss of the entire acetic acid moiety. Prominent peaks may correspond to the loss of the COOH group (45 Da) or the entire CH₂COOH side chain. libretexts.org
Piperidine ring fragmentation: The piperidine ring itself can undergo cleavage, a common pathway for cyclic amines, leading to a series of smaller fragment ions. nih.govmiamioh.edu
The precise mass measurements obtained from high-resolution mass spectrometry (HR-MS) allow for the determination of the elemental composition, further validating the molecular formula. nih.gov
Table 2: Predicted ESI-MS Fragmentation for this compound This table outlines plausible fragmentation pathways and resulting m/z values for the [M+H]⁺ ion.
| Proposed Fragment | Description | Predicted m/z |
| [M+H]⁺ | Protonated molecular ion | 202.23 |
| [M+H - CH₂CO]⁺ | Loss of ketene from N-acetyl group | 160.21 |
| [M+H - H₂O]⁺ | Loss of water | 184.22 |
| [M+H - COOH]⁺ | Loss of carboxyl group | 157.20 |
| [C₇H₁₂NO]⁺ | Cleavage of ether bond (loss of OCH₂COOH) | 126.09 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. echemi.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features. pressbooks.publibretexts.org
The most prominent features would include:
Carboxylic Acid O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. libretexts.org
Carboxylic Acid C=O Stretch: A strong, sharp absorption band typically appears around 1725-1700 cm⁻¹. This band is a key indicator of the carboxylic acid carbonyl group. echemi.com
Amide C=O Stretch (Amide I band): A strong, sharp absorption is expected in the range of 1650-1630 cm⁻¹. This band is characteristic of the tertiary amide present in the N-acetyl group. pressbooks.pub
C-H Stretch: Absorptions for aliphatic C-H stretching from the piperidine ring and methylene groups will be present in the 3000-2850 cm⁻¹ region.
C-O Stretch: The ether linkage (C-O-C) and the carboxylic acid C-O bond will produce stretching vibrations in the fingerprint region, typically between 1300-1000 cm⁻¹. libretexts.org
The combination of these specific absorption bands provides strong evidence for the presence of both the N-acetylpiperidine and the carboxylic acid functionalities within the same molecule. nist.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Amide (N-Acetyl) | C=O Stretch | 1630 - 1650 | Strong, Sharp |
| Alkane (Piperidine) | C-H Stretch | 2850 - 2950 | Medium-Strong |
| Ether / Carboxylic Acid | C-O Stretch | 1000 - 1300 | Medium |
Chromatographic Methods in Research
Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of chemical compounds. For this compound, both high-performance liquid chromatography and gas chromatography are valuable, albeit for different analytical purposes.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. sielc.com
In a typical RP-HPLC setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.net To ensure good peak shape and reproducibility for the acidic analyte, a small amount of an acid modifier, like formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group. sielc.comnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the amide and carboxylic acid carbonyl groups exhibit some UV absorbance. This method allows for the separation of the target compound from starting materials, by-products, and other impurities, enabling accurate quantification of its purity.
Table 4: Example HPLC Method for Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying compounds. However, direct analysis of this compound by GC-MS is not feasible due to its high polarity and low volatility, which are conferred by the carboxylic acid and amide functional groups. Such compounds tend to exhibit poor chromatographic behavior or decompose at the high temperatures required for vaporization. youtube.com
To overcome this limitation, chemical derivatization is necessary. jfda-online.com This process converts the polar functional groups into less polar, more volatile derivatives suitable for GC analysis. youtube.com For the carboxylic acid group, a common derivatization strategy is esterification (e.g., reaction with methanol to form the methyl ester) or silylation (e.g., using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to convert the acidic proton into a trimethylsilyl (B98337) (TMS) group. youtube.com The resulting derivative is significantly more volatile and thermally stable, allowing for successful separation on a GC column and subsequent identification by the mass spectrometer. The derivatization step is crucial for enabling GC-MS as a viable analytical tool for this class of compounds. scholars.directresearchgate.net
Radioligand Binding Assays in Target Validation
Radioligand binding assays are a fundamental technique in pharmacology for characterizing the interaction between a ligand (a drug or an endogenous substance) and its receptor. This method involves the use of a radioactively labeled form of a ligand (a radioligand) to measure its binding to a specific target protein.
Theoretical Application to this compound:
Should this compound be investigated for its potential to bind to a specific biological target, radioligand binding assays would be a crucial first step. The assay would typically involve:
Synthesis of a Radiolabeled Analog: A version of this compound would need to be synthesized with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).
Preparation of Target Tissue: This would involve preparing cell membranes or purified receptors that are believed to be the target of the compound.
Binding Experiments: The radiolabeled compound would be incubated with the target preparation. The amount of binding would be measured by detecting the radioactivity bound to the membranes.
Competition Assays: To determine the binding affinity (Ki) of the non-radiolabeled this compound, competition experiments would be performed. In these experiments, increasing concentrations of the unlabeled compound are used to displace the binding of a known radioligand for the target.
Data from a Hypothetical Competition Assay:
The results of such an assay would typically be presented in a table showing the concentration-dependent displacement of a radioligand.
| Concentration of this compound (nM) | Specific Binding of Radioligand (%) |
| 0.1 | 100 |
| 1 | 95 |
| 10 | 75 |
| 100 | 50 |
| 1000 | 20 |
| 10000 | 5 |
This table is illustrative and does not represent actual experimental data.
From this data, an IC50 value (the concentration of the compound that inhibits 50% of specific binding) could be calculated, which would then be used to determine the binding affinity (Ki).
Advanced Microscopy Techniques for Cellular Localization Studies
Advanced microscopy techniques are essential for visualizing the subcellular location of a compound or its target. This information is critical for understanding the mechanism of action.
Theoretical Application to this compound:
To study the cellular localization of this compound, a fluorescently labeled version of the compound would be required. Techniques such as confocal microscopy or super-resolution microscopy could then be employed.
Confocal Microscopy: This technique allows for the creation of sharp, high-resolution images of a specific plane within a cell, eliminating out-of-focus light. This would enable researchers to determine if the fluorescently tagged this compound localizes to specific organelles like the nucleus, mitochondria, or endoplasmic reticulum.
Super-Resolution Microscopy: Techniques like STORM (Stochastic Optical Reconstruction Microscopy) or PALM (Photoactivated Localization Microscopy) could provide even greater detail, potentially revealing interactions with specific protein clusters or cellular structures at the nanoscale.
Hypothetical Findings from a Cellular Localization Study:
| Cellular Compartment | Fluorescence Intensity (Arbitrary Units) |
| Nucleus | 10 |
| Cytoplasm | 85 |
| Mitochondria | 5 |
| Plasma Membrane | 90 |
This table is for illustrative purposes only and does not reflect actual experimental data.
These findings would suggest that the compound primarily acts at the plasma membrane and within the cytoplasm.
Proteomic and Genomic Approaches for Target Identification and Pathway Analysis
When the specific molecular target of a compound is unknown, proteomic and genomic approaches can be used for unbiased identification.
Theoretical Application to this compound:
Affinity Chromatography-Mass Spectrometry: this compound could be immobilized on a solid support (like beads) to create an affinity column. A cellular lysate would then be passed through the column. Proteins that bind to the compound would be retained and could subsequently be identified using mass spectrometry. This is a common chemical proteomics approach for target identification. nih.govnih.gov
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. nih.gov Cells would be treated with this compound and then heated to various temperatures. The soluble protein fraction at each temperature is then analyzed by mass spectrometry. A target protein will typically show increased thermal stability in the presence of the binding compound. nih.gov
Transcriptomic Analysis (e.g., RNA-Seq): Treating cells with this compound and then sequencing the messenger RNA (mRNA) can reveal changes in gene expression. This can provide clues about the biological pathways affected by the compound, which can, in turn, help to infer its target. nih.gov
Hypothetical Proteomic "Hit" List:
| Protein Name | Fold Enrichment (Treated vs. Control) | p-value |
| Protein Kinase X | 15.2 | <0.001 |
| Ion Channel Y | 12.8 | <0.001 |
| G-protein coupled receptor Z | 9.5 | <0.005 |
| Housekeeping Protein A | 1.1 | 0.45 |
This table is a hypothetical representation of data from an affinity chromatography experiment and is not based on actual research.
Such a list would provide high-confidence candidate targets for further validation.
Patent Landscape and Academic Disclosures Relevant to Research
Analysis of Patent Applications for Synthetic Routes
Patent literature does not extensively detail the direct synthesis of (1-Acetyl-piperidin-4-yloxy)-acetic acid. However, patents for related compounds and necessary precursors outline plausible synthetic pathways. The synthesis can be logically broken down into two key transformations: the formation of the N-acetylated piperidine (B6355638) core and the subsequent etherification at the 4-position with an acetic acid moiety.
Patents such as US5861513A and EP0825183A1 describe processes for preparing 1-acetyl-4-piperidones. google.comgoogle.com These methods typically involve the acetylation of a 4-piperidone (B1582916) precursor. For instance, reacting a non-acetylated 4-piperidone with ketene (B1206846) in the presence of an acid catalyst is a disclosed method. google.comgoogle.com Another approach involves the acetylation of triacetoneamine with acetic anhydride (B1165640). google.com These 1-acetyl-4-piperidones are critical intermediates that would require reduction to the corresponding 1-acetyl-4-hydroxypiperidine before the final etherification step.
The subsequent step, Williamson ether synthesis, would involve reacting the hydroxyl group of 1-acetyl-4-hydroxypiperidine with a protected haloacetic acid, such as ethyl bromoacetate (B1195939), followed by hydrolysis of the ester to yield the final carboxylic acid. While no patent was found to explicitly claim this sequence for the target molecule, this route represents a standard and foreseeable method in organic synthesis.
A patent application (CN102775343A) details a preparation method for 1-N-BOC-4-acetyl piperidine, a related compound where the acetyl group is on a side chain rather than directly on the nitrogen. google.com This highlights the general interest in functionalized piperidine scaffolds in patent literature.
Table 1: Plausible Synthetic Route based on Patent Literature
| Step | Reaction | Precursors | Reagents & Conditions | Relevant Patent Analogy |
|---|---|---|---|---|
| 1 | N-Acetylation | 4-Hydroxypiperidine | Acetic anhydride or Acetyl chloride | Based on general piperidine chemistry chemicalbook.comnih.gov |
| 2 | O-Alkylation (Etherification) | 1-Acetyl-4-hydroxypiperidine | Sodium hydride, Ethyl bromoacetate | Standard Williamson ether synthesis |
Review of Academic Publications and Conference Proceedings
Academic literature provides a broader context for the application of piperidine-containing compounds and relevant synthetic methods. The journal Organic Process Research & Development often features articles on the large-scale synthesis of complex molecules for the pharmaceutical industry, including those with heterocyclic cores. acs.org Such publications emphasize the development of efficient and safe processes, which would be critical for any potential application of this compound. acs.orgnih.gov
A 2022 study in the Journal of Medicinal Chemistry on 1,4-pyrazine-containing inhibitors of histone acetyltransferases (HATs) p300/CBP explored various substituted piperidine moieties. nih.gov In their structure-activity relationship (SAR) studies, compounds featuring a piperidin-4-ylmethoxy group were investigated. nih.gov One analogue mentioned, compound 13 , contained a carboxylic acid (–COOH) substituent, making it structurally related to this compound. nih.gov Although compound 13 was found to be a weak inhibitor in their assay, its synthesis and inclusion in the study indicate the utility of such acid-bearing piperidine scaffolds as building blocks in drug discovery programs. nih.gov
Research on the synthesis of related molecules, such as (R)-(-)-phenylpiperidin-1-yl-acetic acid, also contributes to the available knowledge base for producing chiral piperidine derivatives. researchgate.net Furthermore, the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives has utilized piperidine functionalities, demonstrating the versatility of this core in constructing complex heterocyclic systems. nih.gov
Identification of Key Research Groups and Collaborations
Analysis of the relevant patent and academic documents points to several key players in the field of piperidine chemistry and its application in drug discovery.
Table 2: Key Research Entities in Related Fields
| Entity Type | Name | Focus Area from Publications/Patents |
|---|---|---|
| Corporate | Medivir AB | Synthesis of piperidine derivatives for therapeutic use. chemicalbook.com |
| Corporate | Sanofi | Development of drugs involving complex heterocyclic synthesis. nih.gov |
| Academic | Researchers at the University of Science and Technology of China | Synthesis and SAR of p300/CBP inhibitors, including piperidine-containing compounds. nih.gov |
These groups, while not necessarily focused on this compound itself, are actively working on the synthesis and application of structurally similar and more complex molecules. Their work forms the foundation of knowledge for any future research on this specific compound.
Exploration of Freedom-to-Operate in Research and Development (Academic Perspective)
From an academic research perspective, the freedom-to-operate for the synthesis and use of this compound appears relatively unencumbered, provided the activities are for non-commercial, experimental purposes. The "research exemption" or "safe harbor" provisions in the patent laws of many jurisdictions generally permit the use of patented inventions for purely scientific inquiry.
However, the landscape becomes more complex when considering commercialization or development activities. Patents covering key intermediates, such as 1-acetyl-4-piperidones, could potentially be asserted if a commercial process utilizes that specific patented synthetic route. google.comgoogle.com Furthermore, while no patents were found with narrow claims on this compound itself, it is plausible that the compound could fall within the scope of broader genus claims in patents for neurokinin receptor antagonists, HAT inhibitors, or other therapeutic targets where substituted piperidines are common scaffolds. nih.govgoogle.com
For an academic lab, synthesizing and evaluating the compound for novel biological activity is likely low-risk. Should the compound show promise and attract commercial interest, a thorough freedom-to-operate analysis would be required. This would involve a detailed search for any broad patent claims that could encompass the molecule's structure or its specific use in a therapeutic method. The development of novel, non-infringing synthetic routes would also be a critical consideration for any commercial entity. nih.gov
Future Directions and Unexplored Research Avenues
Potential for Novel Therapeutic Target Identification
Initial research would focus on screening (1-Acetyl-piperidin-4-yloxy)-acetic acid against a broad range of biological targets to identify any potential therapeutic applications. This could involve high-throughput screening assays against known enzyme families, receptor types, and ion channels implicated in various diseases. The unique combination of its structural motifs—the acetylated piperidine (B6355638) and the acetic acid side chain—may confer a novel pharmacological profile, leading to the identification of new therapeutic targets.
Integration with Emerging Research Technologies (e.g., AI in drug discovery)
Should initial data become available, artificial intelligence and machine learning algorithms could be employed to predict the compound's potential activities, properties, and possible toxicities. By comparing its structure to vast libraries of known compounds and their biological effects, AI could help to prioritize research directions and design more potent and selective analogs.
Exploration of Polypharmacological Profiles
Many effective drugs interact with multiple targets, a concept known as polypharmacology. Future research could investigate whether this compound exhibits such a profile. A systematic evaluation of its off-target effects could reveal unexpected therapeutic opportunities or potential liabilities. Understanding its broader interaction profile would be crucial for its development as a safe and effective therapeutic agent.
Development of Advanced Delivery Systems (Conceptual, not dosage)
Depending on the physicochemical properties of this compound, which are currently unknown, conceptual work on advanced delivery systems could be undertaken. This might involve designing nanoparticle-based carriers, liposomal formulations, or prodrug strategies to enhance its solubility, stability, and targeted delivery to specific tissues or organs. Such systems could potentially improve its therapeutic index, although this remains a purely conceptual exercise without foundational data.
Synergistic Research with Other Modalities
Once a primary mechanism of action is identified, research could explore the potential for synergistic effects when this compound is combined with other therapeutic modalities. This could include combination therapy with existing drugs, or integration with non-pharmacological approaches such as gene therapy or immunotherapy. Investigating these synergies could lead to more effective treatment strategies for complex diseases.
Table of Compounds
As no other chemical compounds were discussed in this article, a table of compound names is not applicable.
Q & A
Q. What are the recommended synthetic routes for (1-Acetyl-piperidin-4-yloxy)-acetic acid, and how can reaction conditions be optimized?
Methodology :
- Step 1 : Start with piperidin-4-yloxy-acetic acid derivatives. Introduce the acetyl group via nucleophilic substitution or acylation using acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Step 2 : Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Monitor reactions via TLC or HPLC .
- Optimization : Control temperature (0–25°C) to minimize side reactions. Use aprotic solvents (e.g., DCM, THF) to enhance acetyl group stability. Yield improvements (70–85%) are achievable with slow reagent addition .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm structure via - and -NMR. Key signals: acetyl methyl protons (~2.1 ppm), piperidine ring protons (δ 1.5–3.5 ppm), and acetic acid carbonyl (~170 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode typically shows [M+H] at m/z 229.2 (calculated for CHNO) .
- HPLC Purity : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution). Target purity >95% .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
Methodology :
- Solubility : Poor aqueous solubility. Use co-solvents like DMSO (10–50 mM stock solutions). Pre-filter (0.2 µm) to remove particulates .
- Storage : Store at 2–8°C in airtight, light-protected containers. Stability >12 months confirmed by HPLC under these conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the piperidine-acetic acid core?
Methodology :
- Derivative Synthesis : Introduce substituents at the piperidine nitrogen (e.g., alkylation, sulfonylation) or acetic acid moiety (e.g., esterification). Compare bioactivity using in vitro assays (e.g., enzyme inhibition) .
- Key Findings : Fluorination at the 2-position enhances binding affinity (e.g., 2-fluoro analogs show 3x higher activity in receptor assays) .
Q. What analytical strategies resolve contradictions in reported bioactivity data for piperidine-acetic acid derivatives?
Methodology :
- Assay Reproducibility : Validate protocols using positive controls (e.g., known acetylcholinesterase inhibitors). Test compound stability in assay buffers via LC-MS .
- Meta-Analysis : Cross-reference PubChem bioassay data (AID 1259401) with in-house results. Discrepancies may arise from impurity interference (<90% purity samples) .
Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral derivatives?
Methodology :
Q. What computational approaches predict the pharmacokinetic properties of this compound?
Methodology :
- ADMET Prediction : Use SwissADME or pkCSM to estimate LogP (~1.2), BBB permeability (low), and CYP450 inhibition (CYP3A4 substrate) .
- Molecular Docking : AutoDock Vina with PDB 4M0E (enzyme target) identifies hydrogen bonding with Arg112 and hydrophobic interactions with Phe330 .
Q. How can in vivo pharmacokinetic studies be optimized for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
